molecular formula C14H20N2O2 B13965234 (R)-benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate

(R)-benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate

Cat. No.: B13965234
M. Wt: 248.32 g/mol
InChI Key: ZKELBKKCCWEFAG-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring, a benzyl group, and an aminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate typically involves the reaction of ®-pyrrolidine-1-carboxylate with benzyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The resulting intermediate is then reacted with 2-aminoethylamine under similar conditions to yield the final product.

Industrial Production Methods

Industrial production of ®-benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

®-benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group, using nucleophiles like thiols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles in the presence of a base like sodium hydride in aprotic solvents such as DMF.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with additional hydrogen atoms.

    Substitution: Substituted products with new functional groups replacing the benzyl group.

Scientific Research Applications

®-benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the development of specialty chemicals and as an intermediate in the production of fine chemicals.

Mechanism of Action

The mechanism of action of ®-benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aminoethyl side chain can form hydrogen bonds and electrostatic interactions with active sites, while the benzyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle with similar structural features.

    Pyrrolidine-2-one: A lactam derivative with a similar ring structure.

    Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups in the ring.

Uniqueness

®-benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate is unique due to its chiral nature and the presence of both a benzyl group and an aminoethyl side chain. These structural features confer distinct chemical reactivity and biological activity compared to other pyrrolidine derivatives.

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

benzyl (3R)-3-(2-aminoethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H20N2O2/c15-8-6-12-7-9-16(10-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,12H,6-11,15H2/t12-/m1/s1

InChI Key

ZKELBKKCCWEFAG-GFCCVEGCSA-N

Isomeric SMILES

C1CN(C[C@@H]1CCN)C(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CN(CC1CCN)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.